2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine
CAS No.:
Cat. No.: VC16229995
Molecular Formula: C47H40N4
Molecular Weight: 660.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H40N4 |
|---|---|
| Molecular Weight | 660.8 g/mol |
| IUPAC Name | 10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-methylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine |
| Standard InChI | InChI=1S/C47H40N4/c1-31-48-40(32-22-26-34(27-23-32)50-42-18-10-6-14-36(42)46(2,3)37-15-7-11-19-43(37)50)30-41(49-31)33-24-28-35(29-25-33)51-44-20-12-8-16-38(44)47(4,5)39-17-9-13-21-45(39)51/h6-30H,1-5H3 |
| Standard InChI Key | YBDVMYVKYGMMAN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=N1)C2=CC=C(C=C2)N3C4=CC=CC=C4C(C5=CC=CC=C53)(C)C)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C |
Introduction
Structural Characteristics and Molecular Identity
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine features a pyrimidine core substituted with two 9,9-dimethylacridan moieties at the 4- and 6-positions and a methyl group at the 2-position. The acridan units introduce steric hindrance and electronic asymmetry, which are critical for modulating TADF properties . The molecular formula is , with a molecular weight of 660.87 g/mol . Its IUPAC name, 10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-methylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine, reflects the connectivity of its subunits.
Table 1: Key Molecular Identifiers
The spiro-acridan moieties impose conformational rigidity, reducing nonradiative decay pathways and enhancing photoluminescence quantum yields (PLQYs) in polymer matrices such as poly(methyl methacrylate) (PMMA) .
Synthesis and Purification
The synthesis of this compound involves palladium-catalyzed cross-coupling reactions, leveraging intermediates such as 2,7-di-tert-butyl-10H-spiro[acridine-9,9′-fluorene] (SpAC) and 9,9-dimethyl-9,10-dihydroacridine (DMAC) . A representative pathway includes:
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Buchwald–Hartwig amination: Coupling brominated pyrimidine precursors with acridan donors using tert-butylphosphine-palladium(0) catalysts .
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Purification: Sublimation under inert argon atmospheres to achieve ≥98% purity, as required for optoelectronic applications .
The choice of electron-donating groups (e.g., SpAC vs. DMAC) influences steric effects and conjugation angles, which are tunable to optimize TADF performance .
Photophysical Properties and TADF Mechanisms
Recent studies demonstrate that this compound exhibits pronounced TADF characteristics, with a singlet-triplet energy gap () of approximately 0.3 eV . Key findings include:
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Emission Behavior: Dual emission in solution (prompt fluorescence and TADF) is eliminated in PMMA films due to restricted intramolecular motion, simplifying the photophysical profile .
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Quantum Yields: PLQYs increase from 45% in toluene to 72% in PMMA, attributed to reduced nonradiative quenching .
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Lifetime Analysis: Delayed fluorescence lifetimes range from 1.2–3.8 μs, depending on the matrix rigidity and substituent positioning .
Table 2: Photophysical Data in PMMA Films
The methyl group at the pyrimidine’s 2-position restricts rotational freedom, further enhancing emission stability .
Applications in OLED and PLED Technologies
As a TADF emitter, this compound addresses critical challenges in OLED efficiency, particularly in achieving high external quantum efficiency (EQE) without heavy metal complexes. Its asymmetrical structure enables:
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Color Purity: Narrow emission spectra centered at 460 nm (deep blue) .
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Device Performance: Preliminary OLED prototypes exhibit EQEs of 12–15%, comparable to iridium-based phosphorescent emitters .
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Manufacturability: Compatibility with solution-processing techniques due to thermal stability up to 250°C .
Ongoing research focuses on optimizing donor-acceptor geometry to minimize efficiency roll-off at high luminance levels .
Comparative Analysis with Analogous Derivatives
Substituent positioning profoundly impacts performance. For example:
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4-SpAcPyr (SpAC at 4-position): Shows 20% higher PLQY than 2-SpAcPyr due to improved donor-acceptor alignment .
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2,4-SpAcPyr (dual SpAC): Exhibits red-shifted emission (480 nm) but lower (0.25 eV), complicating TADF harvesting .
Table 3: Substituent Impact on Photophysics
| Compound | (nm) | PLQY (%) | (eV) |
|---|---|---|---|
| 2-SpAcPyr | 460 | 68 | 0.28 |
| 4-SpAcPyr | 455 | 82 | 0.30 |
| 2,4-SpAcPyr | 480 | 58 | 0.25 |
Challenges and Future Directions
Despite its promise, several hurdles remain:
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Synthetic Complexity: Multi-step synthesis limits large-scale production .
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Efficiency Roll-Off: EQE decreases by 30% at 1000 cd/m² due to triplet-triplet annihilation .
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Biological Uncertainty: Pharmacological potential is underexplored.
Future work should prioritize streamlining synthesis, exploring co-host systems, and evaluating toxicity profiles.
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